molecular formula C15H17ClN2O2S B6117226 2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol

2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol

Cat. No.: B6117226
M. Wt: 324.8 g/mol
InChI Key: UOPHDPVQOYHVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol is a compound that has been studied for its potential use in scientific research. This compound has been found to have potential applications in the fields of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in protein synthesis. It has also been suggested that this compound may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in protein synthesis, which may lead to a decrease in protein synthesis. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may lead to a decrease in cancer cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol in lab experiments is that it has been found to have potential applications in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells, which may lead to the development of new cancer treatments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol. One future direction is to continue to study the mechanism of action of this compound, in order to better understand how it works. Another future direction is to study the potential applications of this compound in other areas of scientific research, such as the regulation of protein synthesis. Additionally, further research could be conducted to determine the potential side effects of using this compound in lab experiments.

Synthesis Methods

The synthesis of 2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol involves the reaction of 4-chloro-3-ethylphenol with 2-(2-bromoethyl)thiophene in the presence of a base. The resulting product is then reacted with 6-methyl-2,4-dihydroxypyrimidine in the presence of a catalyst to yield this compound.

Scientific Research Applications

2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol has been found to have potential applications in scientific research. This compound has been studied for its potential use as a tool to study the regulation of protein synthesis. It has also been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells.

Properties

IUPAC Name

2-[2-(4-chloro-3-ethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-3-11-9-12(4-5-13(11)16)20-6-7-21-15-17-10(2)8-14(19)18-15/h4-5,8-9H,3,6-7H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPHDPVQOYHVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCSC2=NC(=CC(=O)N2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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